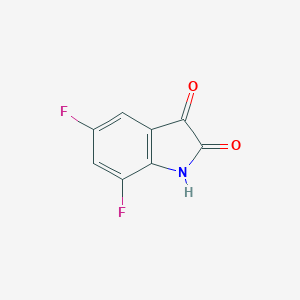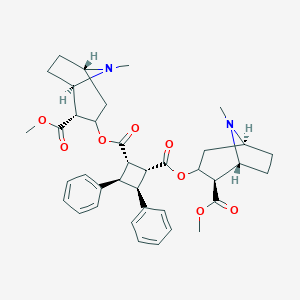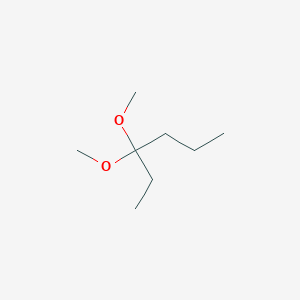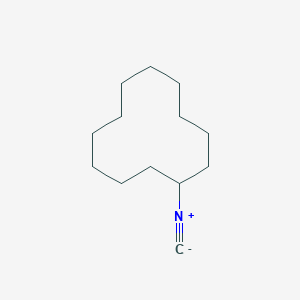
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile, also known as HIPP, is a chemical compound that has been found to have potential applications in scientific research. HIPP is a cyclic nitrile that is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile involves the binding of the compound to the active site of the 20S proteasome enzyme. This binding inhibits the activity of the enzyme, leading to the accumulation of intracellular proteins that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of the 20S proteasome enzyme, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been found to induce the expression of certain genes involved in the regulation of apoptosis. Furthermore, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in lab experiments is its potency as a proteasome inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile is its solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
Orientations Futures
There are a number of future directions for the use of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in scientific research. One potential application is in the development of new cancer therapies, where the inhibition of proteasome activity can lead to the induction of apoptosis in cancer cells. Additionally, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile may have potential applications in the treatment of inflammatory diseases, where its anti-inflammatory effects could be beneficial. Further research is needed to fully understand the potential applications of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in scientific research.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile involves a multistep process that begins with the reaction of cyclohexanone with sodium methoxide to form 2-methoxycyclohexanone. This intermediate is then reacted with tert-butyl nitrite to form 2-methoxy-3-tert-butoxycarbonyloxy-cyclohexanone. The final step involves the reaction of this intermediate with hydroxylamine-O-sulfonic acid to form 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile.
Applications De Recherche Scientifique
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to be a potent inhibitor of the enzyme 20S proteasome, which is involved in the degradation of intracellular proteins. This inhibition has potential implications in the treatment of certain diseases, such as cancer, where the inhibition of proteasome activity can lead to the accumulation of proteins that induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
115886-67-4 |
|---|---|
Nom du produit |
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h3,5,8-9,12H,4,6H2,1-2H3 |
Clé InChI |
SKLNCNYFMLAGQA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CCCC1(C#N)O |
SMILES canonique |
CC(C)C1C=CCCC1(C#N)O |
Synonymes |
3-Cyclohexene-1-carbonitrile,1-hydroxy-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
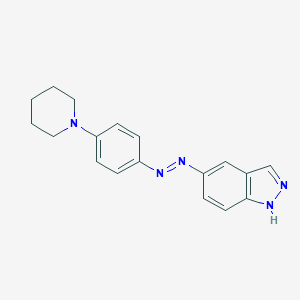
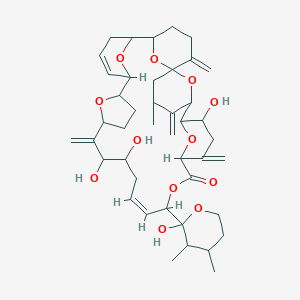
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
